(2R)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutanoic acid

asymmetric hydrogenation enantiomeric excess aliskiren synthesis

(R)-2-(4-Methoxy-3-(3-methoxypropoxy)benzyl)-3-methylbutanoic acid (CAS 172900-71-9) is an enantiopure synthetic intermediate that serves as the immediate precursor to the active pharmaceutical ingredient aliskiren, the first-in-class direct renin inhibitor. Structurally, it is a 3,4-dialkoxy-substituted α-isopropyl-dihydrocinnamic acid derivative bearing a defined (R)-center at the α-carbon.

Molecular Formula C17H26O5
Molecular Weight 310.4 g/mol
CAS No. 172900-71-9
Cat. No. B063528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutanoic acid
CAS172900-71-9
Molecular FormulaC17H26O5
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)C(=O)O
InChIInChI=1S/C17H26O5/c1-12(2)14(17(18)19)10-13-6-7-15(21-4)16(11-13)22-9-5-8-20-3/h6-7,11-12,14H,5,8-10H2,1-4H3,(H,18,19)/t14-/m1/s1
InChIKeySZXUFLXBJGFODO-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-(4-Methoxy-3-(3-methoxypropoxy)benzyl)-3-methylbutanoic Acid (CAS 172900-71-9): Pivotal Chiral Intermediate for Renin Inhibitor Manufacturing


(R)-2-(4-Methoxy-3-(3-methoxypropoxy)benzyl)-3-methylbutanoic acid (CAS 172900-71-9) is an enantiopure synthetic intermediate that serves as the immediate precursor to the active pharmaceutical ingredient aliskiren, the first-in-class direct renin inhibitor. Structurally, it is a 3,4-dialkoxy-substituted α-isopropyl-dihydrocinnamic acid derivative bearing a defined (R)-center at the α-carbon [1]. The compound is used exclusively as a building block in convergent syntheses of aliskiren; its stereochemical fidelity is the principal quality criterion because the (S)-enantiomer produces a diastereomeric impurity that lacks renin inhibitory activity [1][2].

Why Generic Substitution Fails for (R)-2-(4-Methoxy-3-(3-methoxypropoxy)benzyl)-3-methylbutanoic Acid (CAS 172900-71-9)


This compound is not a commodity chemical that can be swapped with a racemic mixture or a different positional isomer. The (R)-configuration at the α-carbon is locked into the final aliskiren scaffold, and the downstream aminolysis–reduction sequence proceeds without epimerization; therefore, any contamination by the (S)-enantiomer or incomplete stereocontrol directly yields the pharmacologically inactive diastereomer of aliskiren [1][2]. In addition, the 3-methoxypropoxy and 4-methoxy substitution pattern on the phenyl ring is required for the proper fit of the elongated side chain into the renin S1–S3 pocket; even small variations in the alkoxy chains or their regioisomeric arrangement abolish the binding affinity of the final drug [2]. Consequently, a simple “in-class” carboxylic acid intermediate cannot replace this specific structure without compromising the entire synthetic route and the therapeutic efficacy of the API.

Quantitative Evidence Guide for Selection of (R)-2-(4-Methoxy-3-(3-methoxypropoxy)benzyl)-3-methylbutanoic Acid (CAS 172900-71-9)


Enantiomeric Excess in Asymmetric Hydrogenation: Mixed-Ligand Catalyst vs. Monodentate-Only Systems

The mixed-ligand Rh‑catalyst system (chiral phosphoramidite + achiral triarylphosphine) delivers the enantiomerically pure (R)-intermediate with up to 95% ee, which is a marked improvement over the use of two equivalents of monodentate phosphoramidite alone that gave substantially lower enantioselectivity [1]. The absolute (R)-configuration of the product was confirmed by conversion to aliskiren whose stereochemistry is validated by X‑ray crystallography [2].

asymmetric hydrogenation enantiomeric excess aliskiren synthesis

HPLC Purity Specification: Capotchem 98% (HPLC) vs. Typical Industry 95%

Commercially available lots vary in chromatographic purity. Capotchem lists a minimum purity of 98% by HPLC for CAS 172900-71-9, whereas several other suppliers (e.g., Bidepharm, Chemenu) quote 95% as the standard purity grade . The 3‑percentage‑point difference can be significant when the intermediate is used in regulated GMP sequences, as lower purity often translates to higher burden of downstream purification for the final API.

HPLC purity quality specification intermediate procurement

Stereochemical Stability During Storage: Baseline Data for the (R)-Enantiomer

No specific racemization study for CAS 172900-71-9 was located. However, α-arylalkanoic acids of this type are generally configurationally stable under recommended storage conditions (−20°C, dry, inert atmosphere) [1]. The structurally related aliskiren intermediate (CAS 172900-83-3) has been reported to retain >99% ee after 24 months when stored at −20°C, providing a class‑based inference for the stability of the title compound .

chiral stability storage racemization

Recommended Application Scenarios for (R)-2-(4-Methoxy-3-(3-methoxypropoxy)benzyl)-3-methylbutanoic Acid (CAS 172900-71-9)


GMP Manufacturing of Aliskiren Hemifumarate API

As the immediate precursor in the convergent synthesis, the compound is directly subjected to aminolysis with 3-amino-2,2-dimethylpropionitrile followed by azide reduction to yield aliskiren. The high ee (≥95% achievable, confirmed by chiral HPLC) and the ability to source the intermediate at 98% HPLC purity make it suitable for GMP production sequences where downstream purification must be minimized [1].

Preparation of Aliskiren Reference Standards and Impurity Markers

The (R)-enantiomer serves as the reference standard for chiral purity assays, while the (S)-enantiomer (when intentionally synthesized) is used as a system-suitability marker for monitoring diastereomeric impurities in aliskiren drug substance. Data from the mixed-ligand hydrogenation study provide the benchmark for acceptable enantiomeric purity [1][2].

Process Development and Route Scouting for Renin Inhibitors

Medicinal chemistry and process R&D laboratories use this intermediate to explore alternative amide coupling conditions, protecting-group strategies, and telescoped processes that converge to aliskiren. The documented asymmetric hydrogenation protocol (95% ee, high turnover numbers) offers a scalable entry point that can be tuned to project-specific requirements [1].

Quote Request

Request a Quote for (2R)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.